molecular formula C23H24N6O2S B11036864 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide

Cat. No.: B11036864
M. Wt: 448.5 g/mol
InChI Key: IYPRYESEHWZGCK-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrimidine Ring: Starting with a precursor such as 4,6-dimethylpyrimidine, the amino group can be introduced via nucleophilic substitution.

    Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reaction: The indole derivative can be coupled with the pyrimidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development.

    Protein Binding Studies: Useful in studying protein-ligand interactions due to its complex structure.

Medicine

    Anticancer Research: Potential use as a lead compound in the development of anticancer agents.

    Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for antibiotic development.

Industry

    Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. The indole and pyrimidine moieties can interact with aromatic residues in the active site of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H24N6O2S

Molecular Weight

448.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine

InChI

InChI=1S/C23H24N6O2S/c1-16-14-17(2)27-23(26-16)28-22(29-32(30,31)19-8-4-3-5-9-19)24-13-12-18-15-25-21-11-7-6-10-20(18)21/h3-11,14-15,25H,12-13H2,1-2H3,(H2,24,26,27,28,29)

InChI Key

IYPRYESEHWZGCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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